molecular formula C34H29ClN4O3 B11483760 1-(4-chlorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(4-chlorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11483760
M. Wt: 577.1 g/mol
InChI Key: QHDFTXCDKYAPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage that connects two cyclic structures. The presence of various functional groups such as chlorobenzyl, piperidinylcarbonyl, and indole-quinazoline makes this compound a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzyl chloride, piperidin-1-ylcarbonyl chloride, and indole-3-carboxaldehyde. These intermediates are then subjected to various condensation, cyclization, and spiro-linkage forming reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or piperidinylcarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage formation and the behavior of complex organic molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of functional groups such as piperidinylcarbonyl and indole-quinazoline suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential

Industry

In the industrial sector, 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione may be used as an intermediate in the synthesis of other complex organic compounds. Its unique properties may also find applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-quinazoline] derivatives: These compounds share the spiro linkage and indole-quinazoline structure.

    Chlorobenzyl derivatives: Compounds with the chlorobenzyl group exhibit similar reactivity and properties.

    Piperidinylcarbonyl derivatives: These compounds contain the piperidinylcarbonyl group and may have similar biological activity.

Uniqueness

1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its combination of functional groups and spiro linkage. This unique structure imparts specific reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C34H29ClN4O3

Molecular Weight

577.1 g/mol

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-[4-(piperidine-1-carbonyl)phenyl]spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C34H29ClN4O3/c35-25-16-12-23(13-17-25)22-38-30-11-5-3-9-28(30)34(33(38)42)36-29-10-4-2-8-27(29)32(41)39(34)26-18-14-24(15-19-26)31(40)37-20-6-1-7-21-37/h2-5,8-19,36H,1,6-7,20-22H2

InChI Key

QHDFTXCDKYAPRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC35C6=CC=CC=C6N(C5=O)CC7=CC=C(C=C7)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.